molecular formula C13H10BrF3N2O2 B15090450 5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine

5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15090450
M. Wt: 363.13 g/mol
InChI Key: CMBSGLCLNNLMEG-UHFFFAOYSA-N
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Description

5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Bromine Group: Bromination of the pyrimidine core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity towards specific molecular targets, while the methoxybenzyl group can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((4-methoxyphenyl)oxy)-4-(trifluoromethyl)pyrimidine
  • 5-Bromo-2-((4-methoxybenzyl)oxy)-4-(methyl)pyrimidine
  • 5-Chloro-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine

Uniqueness

5-Bromo-2-((4-methoxybenzyl)oxy)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for further functionalization through substitution reactions. The methoxybenzyl group provides additional sites for chemical modification, making this compound a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C13H10BrF3N2O2

Molecular Weight

363.13 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C13H10BrF3N2O2/c1-20-9-4-2-8(3-5-9)7-21-12-18-6-10(14)11(19-12)13(15,16)17/h2-6H,7H2,1H3

InChI Key

CMBSGLCLNNLMEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C(=N2)C(F)(F)F)Br

Origin of Product

United States

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